![molecular formula C14H24N2O2 B4942262 (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4942262.png)
(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine, also known as DMBA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. DMBA is a tertiary amine that contains both an aryl and an amino group, making it a versatile molecule for use in organic synthesis and biochemical research.
科学的研究の応用
(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have both agonist and antagonist activity at various receptor sites, including the serotonin, dopamine, and adrenergic receptors. This makes this compound a valuable tool for studying the mechanisms of action of these receptors and for developing new drugs that target them.
作用機序
The exact mechanism of action of (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine is not fully understood, but it is thought to act as a modulator of neurotransmitter signaling pathways. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased activity at their respective receptor sites. This compound has also been shown to have a modulatory effect on the serotonin system, although the exact nature of this effect is not yet clear.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. This compound has also been shown to have an effect on the immune system, with some studies suggesting that it may have immunomodulatory properties. Additionally, this compound has been shown to have an effect on metabolism, with some studies suggesting that it may have thermogenic properties.
実験室実験の利点と制限
One advantage of using (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine in lab experiments is its versatility. This compound can be easily modified to create a wide range of derivatives, making it a valuable tool for studying the structure-activity relationships of various compounds. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have a narrow therapeutic window, meaning that it can be toxic at relatively low doses. Therefore, caution must be exercised when using this compound in lab experiments.
将来の方向性
There are many potential future directions for research on (2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine. One area of interest is in the development of new drugs that target the serotonin, dopamine, and adrenergic receptors. This compound could be used as a starting point for the development of these drugs, as it has been shown to have activity at these receptor sites. Additionally, this compound could be used as a tool for studying the mechanisms of action of these receptors, which could lead to a better understanding of their role in various physiological processes. Finally, this compound could be used in the development of new diagnostic tools for various diseases, such as cancer and Alzheimer's disease.
合成法
(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine can be synthesized using a variety of methods, including reductive amination, Grignard reactions, and reductive coupling. One commonly used method involves the reaction of 2,4-dimethoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by reduction with lithium aluminum hydride. This method yields high purity this compound with a yield of around 70%.
特性
IUPAC Name |
N'-[(2,4-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-15(2)8-9-16(3)11-12-6-7-13(17-4)10-14(12)18-5/h6-7,10H,8-9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVDLRQSUOCRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4942179.png)
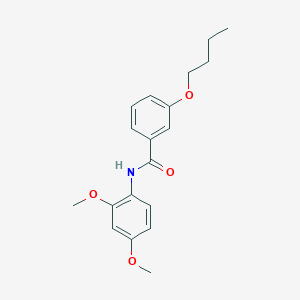
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide](/img/structure/B4942188.png)
![(2R*,6S*)-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4942197.png)
![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one dihydrochloride](/img/structure/B4942198.png)

![7-bromo-3-{[2-(3-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B4942217.png)
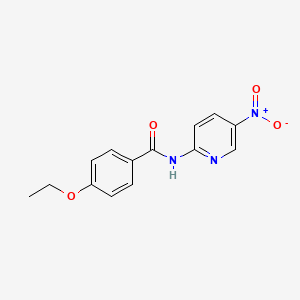
![methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B4942233.png)
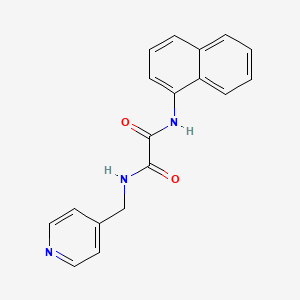
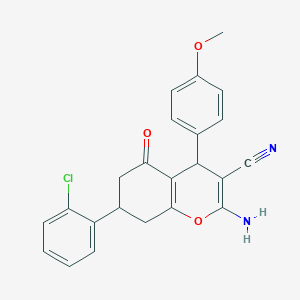
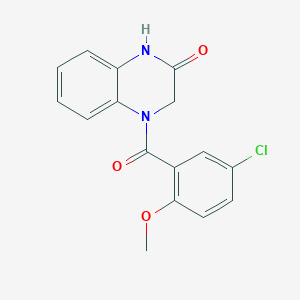
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-bromophenyl)amino]-2-propanol}](/img/structure/B4942246.png)
![ethyl 3-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4942260.png)